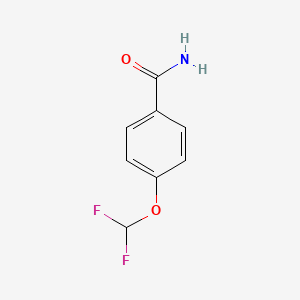

4-(Difluoromethoxy)benzamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(difluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQDUYGHJUQQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309676 | |

| Record name | 4-(Difluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147992-28-7 | |

| Record name | 4-(Difluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147992-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance Within the Benzamide Class

The story of 4-(Difluoromethoxy)benzamide is intrinsically linked to the broader history and significance of the benzamide (B126) class of compounds. Benzamides, characterized by a benzene (B151609) ring attached to an amide functional group, have long been a cornerstone in medicinal chemistry. researchgate.netwalshmedicalmedia.commdpi.com Their derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. walshmedicalmedia.comnih.gov

The versatility of the benzamide scaffold lies in its ability to be readily functionalized, allowing chemists to modulate the physicochemical and biological properties of the resulting molecules. mdpi.com This has led to the development of numerous successful drugs containing the benzamide core. The introduction of fluorine-containing substituents, a strategy that gained traction in the latter half of the 20th century, marked a significant advancement in drug design. The unique properties of fluorine, such as its high electronegativity and ability to form strong bonds with carbon, offered new avenues for enhancing metabolic stability and biological activity. rsc.org It is within this context of leveraging fluorination in established pharmacophores that this compound and its derivatives came into prominence.

Unique Contributions of the Difluoromethoxy Moiety to Molecular Design and Interactions

The difluoromethoxy (-OCF₂H) group is not merely a simple substituent; it imparts a unique set of properties to the 4-(Difluoromethoxy)benzamide scaffold that are highly advantageous in molecular design. rsc.orgnih.gov

One of the most significant contributions of the difluoromethoxy moiety is its role as a bioisostere for other functional groups, such as hydroxyl (-OH), thiol (-SH), and even methyl (-CH₃) groups. rsc.orgacs.orgresearchgate.netresearchgate.net Bioisosteric replacement is a key strategy in medicinal chemistry to improve the properties of a lead compound. The difluoromethoxy group can mimic the hydrogen-bonding capabilities of a hydroxyl group, a crucial interaction for drug-target binding, while often exhibiting enhanced metabolic stability. rsc.orgresearchgate.net

Furthermore, the difluoromethoxy group possesses what is often termed "dynamic lipophilicity." rsc.orgnih.gov Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group can alter its conformation, allowing it to adapt to different chemical environments, which can be beneficial for cell membrane permeability. chimia.chnih.gov This conformational flexibility, coupled with its electronic properties, allows for fine-tuning of a molecule's interaction with its biological target. nih.gov

Current Research Frontiers and Prospective Avenues for 4 Difluoromethoxy Benzamide Derivatives

Strategic Approaches to this compound Synthesis

The construction of the this compound core and its derivatives is a key focus of synthetic organic chemistry. Various strategies have been developed to efficiently assemble this molecule, often as a crucial intermediate in the synthesis of more complex pharmaceutical compounds like Roflumilast. biosynth.comwipo.int

Convergent and Divergent Synthetic Pathways for Core Structure Formation

Both convergent and divergent synthetic strategies are employed to construct the this compound core and its analogues. researchgate.netacs.org

Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the final steps. A common convergent approach to this compound analogues involves the preparation of a substituted 4-(difluoromethoxy)benzoic acid and a corresponding amine, followed by an amide coupling reaction. researchgate.netthieme-connect.com For instance, the synthesis of Roflumilast, a complex derivative, often utilizes the coupling of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 3,5-dichloro-4-aminopyridine. thieme-connect.comthieme-connect.com This strategy allows for flexibility in modifying different parts of the molecule independently before the final assembly.

Divergent synthesis begins with a common intermediate that is then elaborated through various reaction pathways to generate a library of related compounds. acs.orgnih.govacs.org Starting from a core molecule like 4-(difluoromethoxy)-3-hydroxybenzaldehyde, a variety of analogues can be synthesized. jocpr.comresearchgate.net This intermediate can undergo different O-alkylation reactions at the hydroxyl group, followed by oxidation of the aldehyde to a carboxylic acid and subsequent amidation to yield a range of this compound derivatives. jocpr.comresearchgate.net This approach is particularly efficient for structure-activity relationship (SAR) studies, where the goal is to explore the effects of different substituents on the biological activity of the molecule.

A representative divergent synthesis is outlined below, starting from 3,4-dihydroxybenzaldehyde:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Selective O-difluoromethylation | Chlorodifluoromethane, Base (e.g., K2CO3), Solvent (e.g., DMF) | 4-(Difluoromethoxy)-3-hydroxybenzaldehyde |

| 2 | O-alkylation | Alkyl halide (e.g., bromomethyl cyclopropane), Base (e.g., K2CO3), Solvent (e.g., Acetone) | 3-Alkoxy-4-(difluoromethoxy)benzaldehyde |

| 3 | Oxidation | Oxidizing agent (e.g., H2O2, KOH or NaClO2, sulfamic acid) | 3-Alkoxy-4-(difluoromethoxy)benzoic acid |

| 4 | Amidation | Amine, Coupling agent (e.g., thionyl chloride) | 3-Alkoxy-4-(difluoromethoxy)benzamide derivative |

This table illustrates a typical divergent synthetic sequence for preparing analogues of this compound.

Regioselective and Stereoselective Synthesis Considerations for Substituted Derivatives

Achieving regioselectivity is a critical challenge in the synthesis of substituted derivatives of this compound, particularly when dealing with precursors containing multiple reactive sites. For example, in the synthesis of 4-(difluoromethoxy)-3-hydroxybenzaldehyde from 3,4-dihydroxybenzaldehyde, the selective difluoromethylation of the hydroxyl group at the 4-position is crucial. Careful control of reaction conditions and the use of appropriate bases and solvents are necessary to minimize the formation of the 3,4-bis(difluoromethoxy)benzaldehyde (B143430) byproduct. Phase-transfer catalysts, such as n-butylammonium bromide, have been shown to enhance regioselectivity by promoting the reaction at the desired hydroxyl group.

Similarly, when introducing substituents onto the aromatic ring, directing groups play a significant role in determining the position of substitution. For instance, the introduction of a blocking group at the C4 position of a pyrazole (B372694) ring can direct arylation to the C5 position. academie-sciences.fr

Stereoselectivity becomes a key consideration when chiral centers are present in the substituents. The synthesis of enantiomerically pure compounds is often essential for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. diva-portal.org Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of reactions. For example, enzymatic resolutions have been used to separate enantiomers of related dihydropyridine (B1217469) derivatives. acs.org

Development of Novel Catalytic Systems and Reaction Conditions

The development of novel catalytic systems has been instrumental in improving the efficiency and selectivity of synthetic routes to this compound and its analogues.

Copper-catalyzed reactions have emerged as a powerful tool. For instance, copper-catalyzed hydroxylation of aryl halides provides a milder alternative for introducing hydroxyl groups compared to traditional methods. researchgate.netthieme-connect.com This has been applied in the synthesis of key intermediates for Roflumilast. researchgate.netthieme-connect.com Copper catalysis is also used in the difluoromethylation of alcohols. rsc.org

Palladium-catalyzed cross-coupling reactions , such as Suzuki and Heck reactions, are widely used to form carbon-carbon bonds, enabling the introduction of various aryl or vinyl substituents. Palladium catalysis has also been explored for the direct C-H arylation of pyrazole derivatives, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. academie-sciences.fr

The use of phase-transfer catalysts has been shown to improve reaction rates and yields in the synthesis of 4-(difluoromethoxy)-3-hydroxybenzaldehyde. google.com These catalysts facilitate the transfer of reactants between different phases, enhancing reactivity.

Recent research also focuses on the use of organocatalysts and photoredox catalysis as greener alternatives to metal-based catalysts. diva-portal.orgresearchgate.net These methods often operate under milder conditions and can offer unique reactivity and selectivity. diva-portal.org

| Catalyst Type | Application in Synthesis | Example |

| Copper | Hydroxylation, Difluoromethylation | CuI/L-proline for hydroxylation of aryl iodides researchgate.netthieme-connect.com |

| Palladium | Cross-coupling, C-H activation | Pd(OAc)2 for C5-arylation of pyrazoles academie-sciences.fr |

| Phase-Transfer | O-alkylation | n-Butylammonium bromide for selective difluoromethylation |

| Organocatalyst | Asymmetric synthesis | Chiral amines for stereoselective additions diva-portal.org |

This table summarizes various catalytic systems and their applications in the synthesis of this compound and its analogues.

Implementation of Green Chemistry Principles in Synthetic Design

There is a growing emphasis on incorporating green chemistry principles into the synthesis of this compound and other pharmaceuticals to minimize environmental impact. researchgate.netjddhs.com Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. jddhs.com This can be achieved through the use of catalytic reactions and avoiding the use of protecting groups.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chloroform (B151607) and benzene (B151609) with greener alternatives such as water, ethanol, or supercritical CO2. jddhs.com The use of less toxic reagents is also a priority. For example, replacing thionyl chloride with greener activating agents for carboxylic acids. sci-hub.se

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. jddhs.com Microwave-assisted synthesis is one technique being explored to improve energy efficiency. researchgate.net

Renewable Feedstocks: Utilizing starting materials derived from renewable resources instead of petrochemicals. jddhs.com

Catalysis: Employing catalysts, especially reusable heterogeneous catalysts, to reduce waste and improve reaction efficiency. researchgate.net

One example of applying green chemistry principles is the development of a convenient synthesis of Roflumilast where sodium hydroxide (B78521) was used as a more economical and environmentally friendly base in the final N-acylation step, achieving a high yield and purity. researchgate.net Another approach involves avoiding column chromatography for purification, which reduces solvent usage and waste generation. google.comgoogle.com

Elucidation of Reaction Mechanisms in Chemical Transformations

Understanding the mechanisms of chemical reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts.

Investigation of Substitution Reactions at Aromatic and Amide Moieties

The this compound scaffold possesses two key reactive sites for substitution reactions: the aromatic ring and the amide group.

Aromatic Substitution: The difluoromethoxy group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. Conversely, the amide group is a moderately activating, ortho-, para-directing group. The interplay of these electronic effects governs the regioselectivity of substitution reactions on the benzene ring. For instance, bromination of a related 3-(difluoromethoxy)benzoic acid derivative with N-Bromosuccinimide (NBS) and catalytic FeCl₃ results in para-bromination due to the directing effect of the carboxylic acid group.

Amide Moiety Substitution: The amide bond itself can undergo various transformations. The nitrogen atom of the amide can be alkylated or acylated. More commonly, the entire amide group is formed via the coupling of a 4-(difluoromethoxy)benzoic acid derivative with an amine. The mechanism of this reaction typically involves the activation of the carboxylic acid, often by converting it to an acid chloride using a reagent like thionyl chloride. jocpr.comsci-hub.se The resulting highly electrophilic acid chloride is then readily attacked by the nucleophilic amine to form the amide bond. The use of coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in the presence of a base like N,N-diisopropylethylamine (DIPEA) is another common method for amide bond formation. mdpi.com

Analysis of Oxidation and Reduction Pathways for this compound Precursors and Derivatives

The synthesis of this compound relies on key oxidation and reduction transformations of its precursors. These reactions are fundamental in installing the required functional groups and building the final molecular architecture.

Oxidation of Aldehyde Precursors

A primary route to 4-(Difluoromethoxy)benzoic acid, the immediate carboxylic acid precursor to the amide, involves the oxidation of 4-(Difluoromethoxy)benzaldehyde. This transformation is a critical step in many synthetic sequences. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the scale of the reaction, desired purity, and economic viability.

Commonly, hydrogen peroxide in the presence of a base like potassium hydroxide is used for the oxidation of aromatic aldehydes. jocpr.com For instance, the oxidation of 3,4-di(difluoromethoxy)benzaldehyde, an analogue, is effectively carried out using a 50% w/v aqueous potassium hydroxide solution followed by the slow addition of 30% aqueous hydrogen peroxide at a controlled temperature of 0-5°C, eventually warming to room temperature. jocpr.com Another effective oxidizing agent is sodium chlorite (B76162) (NaClO2) buffered with a weak acid, such as sulfamic acid, in a solvent like acetic acid. portico.org These methods are generally high-yielding and avoid the use of heavy metal-based oxidants.

Interactive Data Table: Oxidation of Benzaldehyde Precursors

| Precursor | Oxidizing Agent(s) | Solvent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4-Di(difluoromethoxy)benzaldehyde | H₂O₂, aq. KOH | Methanol (B129727) | 0-5°C to 20-30°C, 2 hrs | 3,4-Di(difluoromethoxy)benzoic acid | - | jocpr.com |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | NaClO₂, Sulfamic acid | Acetic acid | - | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | - | portico.org |

| 4-(Difluoromethoxy)-3-(but-3-en-1-yloxy)benzaldehyde | aq. KOH, H₂O₂ | Methanol | 0-5°C | 4-(Difluoromethoxy)-3-(but-3-en-1-yloxy)benzoic acid | - | jocpr.com |

| Benzaldehydes (general) | Air | DPDME | 80°C, 40 hrs | Benzoic acids | High | amazonaws.com |

Reduction of Nitro-Substituted Precursors

Another significant pathway involves the reduction of a nitro group to an amine. For example, 4-(Difluoromethoxy)aniline, a key starting material, can be synthesized from 4-(Difluoromethoxy)nitrobenzene. innospk.com The reduction of the nitro group is a well-established transformation in organic chemistry, with several methods available.

A common method involves the use of a metal catalyst. One patented process describes the use of ferric oxide and activated carbon as a co-catalyst system, with water and hydrazine (B178648) serving as the reducing agents to transform 4-(Difluoromethoxy)nitrobenzene into 4-(Difluoromethoxy)aniline. google.com A more traditional approach for nitro group reduction is the use of a metal in acidic media, such as tin (Sn) and concentrated hydrochloric acid (HCl), which reduces the nitrobenzene (B124822) derivative to the corresponding anilinium ion, followed by neutralization with a base like sodium hydroxide to liberate the free amine. chemguide.co.uk For laboratory-scale synthesis, tin(II) chloride (SnCl₂) in methanol with concentrated HCl is also an effective reducing agent for nitro-substituted benzamides. acs.org

The electrochemical reduction of nitro-substituted benzamides has also been studied, showing a multi-step process that involves the formation of nitro radical anions, nitroso, and hydroxylamine (B1172632) intermediates before yielding the final amine product. tubitak.gov.tr This pathway highlights the complexity of the reduction process and the potential for intermediate species to be involved in side reactions.

Interactive Data Table: Reduction of Nitro-Substituted Precursors

| Precursor | Reducing Agent(s) / Method | Solvent(s) / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-(Difluoromethoxy)nitrobenzene | Fe₂O₃/Activated Carbon, Hydrazine, Water | - | 4-(Difluoromethoxy)aniline | High | google.com |

| Nitro-substituted benzamides | SnCl₂·2H₂O, conc. HCl | Methanol, reflux | Amino-substituted benzamides | - | acs.org |

| Nitrobenzene | Tin, conc. HCl | Heated under reflux | Phenylammonium ions | - | chemguide.co.uk |

| Nitro-substituted benzamides | Electrochemical (CV, DPV) | Britton Robinson buffer + DMF, pH variations | Amine, via nitro radical, nitroso, hydroxylamine intermediates | - | tubitak.gov.tr |

Understanding the Formation and Control of Process-Related Impurities and Degradation Products

The synthesis of this compound can be accompanied by the formation of several process-related impurities and potential degradation products. These impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product under various stress conditions. Understanding their origin is crucial for process optimization and quality control. Detailed studies on close analogues, such as Roflumilast, provide significant insight into the types of impurities that may be encountered. vulcanchem.comresearchgate.net

Common Impurities and Their Formation Mechanisms:

Over-reaction or Incomplete Reaction of Precursors: In the synthesis of the difluoromethoxy ether from a dihydroxy precursor, such as 3,4-dihydroxybenzaldehyde, incomplete reaction can leave a free hydroxyl group, while over-reaction can lead to the formation of a di(difluoromethoxy) analogue. jocpr.com For example, the reaction of 4-Difluoromethoxy-3-hydroxybenzaldehyde can be contaminated with 3,4-Di(difluoromethoxy)benzaldehyde. jocpr.com This impurity can then be carried through the subsequent oxidation and amidation steps to form N-(Aryl)-3,4-bis(difluoromethoxy)benzamide as a final impurity.

Oxidative Degradation Products: The pyridine (B92270) ring in some advanced analogues is susceptible to oxidation, leading to the formation of N-oxide derivatives. For instance, Roflumilast can be oxidized to form 3,5-Dichloro-4-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamido]pyridine-1-oxide. vulcanchem.com This oxidation can be achieved using reagents like m-Chloroperbenzoic acid (m-CPBA). google.com While this compound itself lacks the pyridine moiety, this highlights the potential for oxidative degradation if other nitrogen-containing heterocycles are part of the molecular design.

Hydrolysis Products: The amide bond in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 4-(Difluoromethoxy)benzoic acid and ammonia (B1221849) (or the corresponding amine if it's a substituted amide). Similarly, if the synthesis starts from 4-(Difluoromethoxy)benzonitrile, incomplete hydrolysis can leave residual nitrile as an impurity. google.comccl.net

Impurities from Side Reactions of Reagents: The synthesis of the amide bond often involves activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂). jocpr.com Side reactions involving these highly reactive intermediates can lead to the formation of various by-products.

Interactive Data Table: Process-Related Impurities and Degradation Products

| Impurity Name | Potential Origin | Analytical Method(s) | Reference |

|---|---|---|---|

| N-(Aryl)-3,4-bis(difluoromethoxy)benzamide | Over-reaction during etherification of dihydroxy precursor | LC-MS/MS, NMR, IR | jocpr.comvulcanchem.comresearchgate.net |

| 4-(Difluoromethoxy)benzoic acid | Hydrolysis of the amide bond; incomplete amidation | HPLC, LC-MS/MS | amazonaws.com |

| N-(Aryl)-3-(cyclopropylmethoxy)-4-hydroxybenzamide | Incomplete etherification of hydroxyl precursor | HPLC, LC-MS/MS | google.com |

| Pyridine-1-oxide derivatives (in analogues) | Oxidation of the pyridine nitrogen | LC-MS/MS, NMR, IR | google.comvulcanchem.com |

| 4-(Difluoromethoxy)benzonitrile | Incomplete hydrolysis in syntheses starting from nitrile | GC-MS, HPLC | google.comccl.net |

Controlling these impurities requires careful optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents. jocpr.com Purification techniques like crystallization and chromatography are essential to remove these impurities from the final product. researchgate.net Stability studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) are also critical to identify potential degradation products and establish the stability profile of this compound. amazonaws.com

High-Resolution Spectroscopic Analysis Techniques

Spectroscopic methods provide invaluable information on the molecular framework, functional groups, and electronic environment of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary data for a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, conformation, and electronic environment of atoms within a molecule. For this compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. rsc.org

Conformational and tautomeric equilibria can be investigated using dynamic NMR experiments at various temperatures. mdpi.com For benzamides, the rotation around the aryl-carbonyl and carbonyl-nitrogen bonds can be studied, providing insights into the preferred molecular conformation in solution. While tautomerism is less common for primary benzamides, in substituted analogues, NMR can be used to identify and quantify the presence of different tautomeric forms. scribd.com

The ¹H NMR spectrum of a typical this compound analogue shows characteristic signals for the aromatic protons, the amide protons, and the difluoromethoxy group. For instance, in N-(1-(4-aminobenzyl)piperidin-4-yl)-4-(difluoromethoxy)benzamide, the aromatic protons of the difluoromethoxy-substituted ring appear as a doublet around 7.91 ppm. nih.gov The difluoromethoxy group itself presents a distinctive triplet in the ¹H NMR spectrum, typically between 6.5 and 7.2 ppm, with a large coupling constant (J) of approximately 72-74 Hz due to the two fluorine atoms. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the benzamide (B126) group is typically observed in the range of 165-170 ppm. The carbon of the difluoromethoxy group appears as a triplet due to C-F coupling. rsc.org

¹⁹F NMR is crucial for compounds containing fluorine. In this compound analogues, the two fluorine atoms of the -OCHF₂ group give rise to a doublet in the ¹⁹F NMR spectrum, confirming the presence and electronic environment of the difluoromethoxy moiety. rsc.org

Table 1: Representative NMR Data for this compound Analogues

| Compound/Analogue | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 4-(Difluoromethoxy)benzonitrile | ¹H | 7.69 (aromatic), 7.22 (aromatic), 6.61 (-OCHF₂) | d, J = 8.5 Hz; d, J = 8.5 Hz; t, J = 72.4 Hz | rsc.org |

| ¹⁹F | -82.35 | d, J = 72.5 Hz | rsc.org | |

| Methyl 4-(difluoromethoxy)benzoate | ¹H | 8.05 (aromatic), 7.15 (aromatic), 6.59 (-OCHF₂) | d, J = 8.8 Hz; d, J = 8.8 Hz; t, J = 73.2 Hz | rsc.org |

| ¹⁹F | -81.80 | d, J = 73.2 Hz | rsc.org | |

| N-(1-(4-Aminobenzyl)piperidin-4-yl)-4-(difluoromethoxy)benzamide | ¹H | 7.91 (aromatic), 7.13 (aromatic), 6.83–6.47 (-OCHF₂) | d, J = 8.4 Hz; d, J = 8.4 Hz; m | nih.gov |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and study intermolecular interactions, such as hydrogen bonding. mdpi.comrsc.org These methods probe the vibrational energy levels of molecules. nih.gov

In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretching of the primary amide group (typically two bands in the region of 3400-3200 cm⁻¹), the C=O stretching of the amide carbonyl group (around 1650-1680 cm⁻¹), and the C-O and C-F stretching vibrations of the difluoromethoxy group. rsc.orgsci-hub.se The C=O stretching frequency is particularly sensitive to the molecular environment and can be lowered by hydrogen bonding. spectroscopyonline.com

Intermolecular hydrogen bonds, which are crucial in the solid-state packing of benzamides, can be studied by observing shifts in the N-H and C=O stretching frequencies. up.ac.za A broadening of the N-H stretching band and a shift to lower wavenumbers are indicative of strong hydrogen bonding. spectroscopyonline.com

Raman spectroscopy provides complementary information to IR spectroscopy. jscholarpublishers.com While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. rsc.org Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For benzamides, the aromatic ring vibrations are often prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies for Functional Groups in Benzamide Analogues

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Notes | Reference |

|---|---|---|---|---|

| N-H Stretch (Amide) | 3400 - 3200 | IR, Raman | Often appears as two bands for primary amides. Broadening indicates hydrogen bonding. | up.ac.za |

| C=O Stretch (Amide) | 1680 - 1630 | IR, Raman | Strong band. Position is sensitive to hydrogen bonding and conjugation. | sci-hub.sespectroscopyonline.com |

| C-O-C Stretch (Ether) | 1300 - 1000 | IR | Strong intensity. | rsc.org |

| C-F Stretch | 1200 - 1000 | IR | Strong intensity. | rsc.org |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | ||

| Aromatic Ring Vibrations | 1600 - 1450 | IR, Raman | Multiple bands. | up.ac.za |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of molecular weight and elemental composition. rsc.orgacs.org It provides a highly accurate mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragments, which allows for the unambiguous confirmation of the chemical formula.

For this compound, HRMS would confirm its molecular formula, C₈H₇F₂NO₂. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for benzamides include the cleavage of the amide bond, leading to the formation of a benzoyl cation and an amino radical or cation. In the case of this compound, a prominent fragment would likely correspond to the 4-(difluoromethoxy)benzoyl cation. Further fragmentation could involve the loss of the difluoromethoxy group. The analysis of these fragmentation patterns helps to piece together the molecular structure. oak.go.kr

For example, in the HRMS analysis of related compounds, the molecular ion peak [M+H]⁺ is accurately measured to confirm the elemental composition. nih.gov The fragmentation data provides evidence for the structural subunits of the molecule. oak.go.kr

Table 3: High-Resolution Mass Spectrometry Data for a this compound Analogue

| Compound | Ionization Mode | Calculated m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Molecular Formula | Reference |

|---|---|---|---|---|---|

| N-(1-(4-Aminobenzyl)piperidin-4-yl)-4-(difluoromethoxy)benzamide | ESI | 376.18 | 376.18 | C₂₀H₂₃F₂N₃O₂ | nih.gov |

Solid-State Structural Investigations via X-ray Diffraction

While spectroscopic methods provide information about molecular structure in solution or in bulk, X-ray diffraction techniques offer a definitive view of the arrangement of atoms in the solid state.

In the study of benzamide analogues, single-crystal X-ray diffraction reveals crucial details about the planarity of the amide group and the dihedral angles between the aromatic ring and the amide plane. iucr.org It also provides definitive evidence of intermolecular interactions, such as hydrogen bonding networks, which dictate the crystal packing. iucr.orgresearchgate.net For example, a study on 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide showed that the compound crystallizes with two independent molecules in the asymmetric unit, differing mainly in the orientation of the pyridine ring relative to the benzamide core. nih.gov This highlights the conformational flexibility of such molecules. The analysis also detailed an extensive network of N-H···O, C-H···O, C-H···N, and C-H···F hydrogen bonds that stabilize the crystal structure. iucr.orgnih.gov

Table 4: Selected Crystallographic Data for a this compound Analogue

| Parameter | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Molecules per Asymmetric Unit | 2 (A and B) | nih.gov |

| Dihedral Angle (Benzamide ring and Pyridine ring) | Molecule A: 53.3 (2)°, Molecule B: 72.9 (2)° | nih.gov |

| Key Hydrogen Bonds | N-H···O, C-H···O, C-H···N, C-H···F | iucr.orgnih.gov |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govwipo.int Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. Pseudopolymorphism refers to different crystal forms that arise from the inclusion of solvent molecules (solvates or hydrates) in the crystal lattice. google.comugr.es

The study of polymorphism is critical in the pharmaceutical and materials sciences. Benzamide itself is a classic example, known to exist in at least four polymorphic forms, some of which are notoriously difficult to characterize due to disorder. nih.govacs.orgacs.org The introduction of substituents, such as the difluoromethoxy group, can influence the crystallization behavior and the resulting polymorphic landscape.

For this compound and its analogues, an investigation into polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy. acs.org While specific studies on the polymorphism of this compound itself are not widely reported, research on related benzamides shows that subtle changes in molecular structure can lead to different crystal packing and polymorphism. iucr.org For instance, a study on roflumilast, a complex derivative containing a this compound moiety, identified a single polymorphic form under the conditions tested. fda.gov However, the potential for other forms to exist under different conditions remains an area for investigation. The ability of a molecule to adopt different conformations, as seen in the crystal structure of some analogues, can be a precursor to conformational polymorphism. google.com

Characterization of Intermolecular Interactions and Crystal Packing

The crystal structure of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide reveals the presence of two independent molecules, designated as A and B, within the asymmetric unit. acs.org This indicates a degree of conformational flexibility, particularly in the orientation of the pyridine ring relative to the benzamide core. acs.orggoogle.com In molecule A, the dihedral angle between these two rings is 53.3 (2)°, while in molecule B, it is 72.9 (2)°. acs.org Despite this rotational difference, the 3-(cyclopropylmethoxy) side chain maintains an extended conformation in both molecules. acs.org

The primary intermolecular interactions responsible for the crystal packing are hydrogen bonds. The two independent molecules (A and B) are linked together by a pair of C—H⋯O hydrogen bonds and two C—H⋯π interactions, forming a distinct A–B unit. acs.org These units are then connected into zigzag chains running along the gccpo.org crystal direction through N—H⋯O hydrogen bonds. acs.org

Hirshfeld surface analysis provides a quantitative measure of the various intermolecular contacts. For 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, the analysis shows that the most significant contributions to the crystal packing are from H⋯H contacts, which account for 39.7% of the Hirshfeld surface. acs.org This is followed by F⋯H/H⋯F contacts at 19.2%, highlighting the importance of the fluorine atoms in the supramolecular assembly. acs.org Other notable interactions include C⋯H/H⋯C (16.6%), O⋯H/H⋯O (14.0%), and N⋯H/H⋯N (6.8%). acs.org These findings underscore the dominance of hydrogen-based interactions in the crystal packing of this class of compounds.

Table 1: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide

| Intermolecular Contact Type | Contribution (%) |

|---|---|

| H⋯H | 39.7 |

| F⋯H/H⋯F | 19.2 |

| C⋯H/H⋯C | 16.6 |

| O⋯H/H⋯O | 14.0 |

| N⋯H/H⋯N | 6.8 |

Chiroptical Spectroscopy for Chiral this compound Derivatives (if applicable)

Based on a comprehensive review of the available scientific literature, there are no specific studies detailing the synthesis of chiral derivatives of this compound and their subsequent analysis using chiroptical spectroscopy methods such as circular dichroism (CD) or optical rotatory dispersion (ORD). While the benzamide chromophore is generally utilized for stereochemical analysis via circular dichroism, this application has not been documented for derivatives of the specific compound . google.comsci-hub.se Therefore, this section is not applicable at this time.

Computational Chemistry and Theoretical Modelling in 4 Difluoromethoxy Benzamide Research

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing 4-(Difluoromethoxy)benzamide.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often at the B3LYP/6-31G* (d,p) level of theory, are used to optimize the molecular geometry and determine the most stable conformations by minimizing the molecule's energy. researchgate.net These calculations provide insights into the compound's stability and reactivity. researchgate.netnih.gov The difluoromethoxy group is identified as a moderate electron acceptor through both inductive and resonance pathways, influencing the electronic properties of the benzamide (B126) scaffold. This electron-withdrawing nature can impact the reactivity of the aromatic ring.

Frontier Molecular Orbital (FMO) Analysis and Global/Local Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and its ability to participate in charge transfer interactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap generally corresponds to higher polarizability and greater chemical reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: The following data is illustrative and based on general principles of FMO analysis. Actual values would be obtained from specific DFT calculations for this compound.)

| Descriptor | Symbol | Formula | Typical Interpretation |

| HOMO Energy | EHOMO | - | Higher energy indicates better electron-donating ability. |

| LUMO Energy | ELUMO | - | Lower energy indicates better electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Smaller gap suggests higher reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Softness | S | 1/(2η) | Reciprocal of hardness, indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net For this compound, MEP analysis can identify the electron-rich (negative potential) regions, such as the oxygen atoms of the carbonyl and difluoromethoxy groups, and the electron-poor (positive potential) regions, like the amide proton. researchgate.net This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological targets. researchgate.netacs.org

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computed structure. nih.gov

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives. nih.govnih.gov

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the experimental FT-IR spectrum to identify characteristic functional groups. nih.govnih.gov For instance, the presence of the amide C=O stretch and N-H vibrations can be confirmed. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.govnih.gov These predictions can reveal how substituents on the benzamide ring affect the electronic absorption properties. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative) (Note: This table provides a conceptual framework. Specific values would be derived from actual computational and experimental studies on this compound.)

| Spectroscopic Technique | Calculated Value | Experimental Value | Assignment |

| 1H NMR (ppm) | δ 7.5-8.0 | δ 7.6-8.1 | Aromatic Protons |

| δ 3.9 | δ 4.0 | -OCHF2 Proton | |

| 13C NMR (ppm) | δ 165 | δ 166 | Carbonyl Carbon |

| IR (cm-1) | ν 1660 | ν 1655 | C=O Stretch (Amide I) |

| ν 3300 | ν 3295 | N-H Stretch | |

| UV-Vis (nm) | λmax 280 | λmax 285 | π → π* transition |

Analysis of Hydrogen Bonding Properties of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is of particular interest in medicinal chemistry due to its unique properties. While more lipophilic than a hydroxyl group, it can act as a "lipophilic hydrogen bond donor". sci-hub.se The C-H bond in the CHF₂ group is polarized and can form weak hydrogen bonds with suitable acceptors, an interaction that can be crucial for protein-ligand binding. sci-hub.seacs.org Computational studies, including Hirshfeld surface analysis, have shown that C-H···F and C-H···O hydrogen bonds involving the difluoromethoxy group contribute significantly to the crystal packing of related structures. iucr.orgnih.gov The ability of the CHF₂ group to engage in these interactions can enhance binding affinity and selectivity for specific biological targets. sci-hub.seacs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the behavior of this compound derivatives in a biological environment, such as the active site of an enzyme. imrpress.comimrpress.com

Molecular docking studies are used to predict the binding mode and affinity of these compounds to their target proteins. imrpress.com For example, in studies of roflumilast (B1684550), a derivative of this compound, docking simulations have been used to explore its interactions within the active site of phosphodiesterase-4 (PDE4). nih.govscfbio-iitd.res.in

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond scale. imrpress.comimrpress.com These simulations can assess the stability of the docked pose and the flexibility of the ligand within the binding site. imrpress.comnih.gov Analysis of the MD trajectory can reveal important information about the conformational changes in the protein upon ligand binding and the stability of key interactions, such as hydrogen bonds. imrpress.comimrpress.com

Molecular Docking for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and key interactions that drive biological activity. In the context of this compound derivatives, docking studies have been instrumental in elucidating their mechanism of action against various protein targets.

A prominent example involves the study of Roflumilast, a compound incorporating the this compound moiety, with its target, phosphodiesterase-4B (PDE-4B). nih.govsci-hub.se Molecular docking simulations have successfully predicted the binding orientation of Roflumilast within the enzyme's active site. sci-hub.se These studies reveal that the difluoromethoxy group is inserted into a specific small pocket within the active site, known as the Q1 pocket. sci-hub.se The docking of Roflumilast analogues into the PDE-4B active site consistently shows that the oxygens of the dialkoxyphenyl moieties, including the difluoromethoxy group, form hydrogen bonds with the g-carboxamide group of a glutamine residue (Gln443), which is vital for nucleotide recognition. sci-hub.se

Furthermore, molecular docking has been used to investigate the interaction of Roflumilast with other proteins, such as coagulation factor XIIa (FXIIa). imrpress.com These simulations demonstrate that Roflumilast can bind to the active site of FXIIa, providing a structural basis for its observed inhibitory effects. imrpress.comimrpress.com Such studies are critical for identifying potential off-target effects or new therapeutic applications for compounds containing the this compound scaffold.

Table 1: Molecular Docking Summary for Roflumilast

| Target Protein | PDB ID | Key Interacting Residues | Role of this compound Moiety | Reference |

|---|---|---|---|---|

| Phosphodiesterase-4B (PDE-4B) | 1XMU | Gln443, Phe446, Ile410 | The difluoromethoxy group is inserted into the small Q1 pocket. The oxygen atoms form hydrogen bonds with Gln443. | sci-hub.se |

| Coagulation Factor XIIa (FXIIa) | Not Specified | Active site residues | The moiety contributes to binding within the catalytic domain, leading to inhibition of proteolytic activity. | imrpress.comimrpress.com |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Free Energy Calculations

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the complex and the stability of interactions over time. MD simulations have been applied to derivatives of this compound to validate docking poses and calculate binding free energies.

For the Roflumilast-FXIIa complex, 100-nanosecond MD simulations were conducted to assess the stability of the docked ligand. imrpress.com The root mean square deviation (RMSD) profiles were analyzed, showing that the system reached an equilibrated state and remained stable, confirming the stability of the binding. imrpress.com Similarly, MD simulations of chloropyridine derivatives containing a difluoromethoxy group have shown that this substituent influences the molecule's dynamic behavior, often leading to more compact molecular conformations compared to non-fluorinated analogues. Binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) have quantified the energetic contribution of the difluoromethoxy group. These calculations suggest that the difluoromethoxy substituent can enhance binding affinity by 2-4 kcal/mol through a combination of van der Waals forces, hydrogen bonding, and lipophilic interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties. scfbio-iitd.res.inamazonaws.com These models are valuable for predicting the activity of novel compounds and for optimizing lead structures.

In the field of PDE4 inhibitors, QSAR studies have been performed on series of compounds related to the this compound scaffold. researchgate.netresearchgate.net For instance, a 3D-QSAR model was developed for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors, yielding a reliable model with high predictive power (r² = 0.96, q² = 0.91). researchgate.net Such models help to identify the key structural features—such as hydrogen bond acceptors, aromatic rings, and hydrophobic groups—that are crucial for potent PDE4 inhibition. researchgate.net These computational approaches are often used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is essential in early-stage drug discovery. scfbio-iitd.res.in QSPR models have also been employed to predict properties like plasma protein binding, using molecular descriptors to generate predictive models. scfbio-iitd.res.in

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based methods are employed in the design of novel analogues of this compound. These strategies leverage computational tools to either build upon the structural information of known active ligands or utilize the 3D structure of the biological target.

Pharmacophore Modeling and Virtual Screening for Novel this compound Analogues

Pharmacophore modeling is a ligand-based approach that defines the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govplos.org A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the required features, a process known as virtual screening. plos.orgjapsonline.com

For PDE4 inhibitors, pharmacophore models have been successfully generated based on a set of known active compounds, including Roflumilast. plos.org A typical model might consist of features like two hydrogen bond acceptors, one hydrophobic region, and one aromatic ring. plos.org Such a validated model can then be used to screen databases to identify new chemical scaffolds that possess the desired pharmacophoric features. plos.org The identified "hits" are then subjected to further filtering, for example, by applying Lipinski's rule of five and ADMET prediction, before being prioritized for synthesis and biological testing. plos.org This approach has proven effective in identifying novel lead compounds for PDE4 inhibition. researchgate.netplos.org

Table 2: Example of a Pharmacophore Model for PDE4 Inhibitors

| Model Name | Pharmacophoric Features | Correlation Coefficient (r) | Validation Method | Application | Reference |

|---|---|---|---|---|---|

| Hypo1 | 2 Hydrogen Bond Acceptors, 1 Hydrophobic Region, 1 Aromatic Ring | 0.9639 | Training set (28 compounds), cost analysis | Virtual screening of databases to find novel PDE4 inhibitors | plos.org |

| AHHRR.3 | 1 Hydrogen Bond Acceptor, 2 Aromatic Rings, 2 Hydrophobic Groups | 0.9770 (R²) | Cross-validated (r² = 0.8147) | 3D-QSAR model generation and activity prediction | researchgate.net |

De Novo Design Strategies for Optimized Derivatives

De novo design is a structure-based computational strategy for designing novel molecules from scratch, typically within the confines of a protein's binding site. scfbio-iitd.res.inscfbio-iitd.res.in This technique involves either placing small molecular fragments into the active site and linking them together or "growing" a new molecule from a starting seed or scaffold. scfbio-iitd.res.in

Starting with the this compound core docked into the active site of a target like PDE-4B, de novo design algorithms can explore various chemical modifications. sci-hub.se The software can suggest novel R-groups or linkers that form favorable interactions with unoccupied pockets of the active site, aiming to optimize binding affinity and selectivity. This approach allows for the automated generation of candidate molecules that can then be synthesized and tested. scfbio-iitd.res.in By combining fragment-based or template-derived approaches, de novo design serves as a powerful tool to create optimized derivatives that go beyond simple modifications of existing compounds. scfbio-iitd.res.innih.gov

Chemical Biology and Mechanistic Insights into Biological Interactions of 4 Difluoromethoxy Benzamide Derivatives

Rational Design and Synthesis of Biologically Active Analogues of 4-(Difluoromethoxy)benzamide

The this compound scaffold serves as a foundational structure for a class of potent enzyme inhibitors, most notably targeting phosphodiesterase 4 (PDE4). The rational design of analogues has been driven by the need to optimize potency, selectivity, and pharmacokinetic properties. A key example derived from this scaffold is Roflumilast (B1684550), a second-generation PDE4 inhibitor.

Structure-activity relationship (SAR) studies have been crucial in refining the therapeutic potential of this compound derivatives. The core structure typically features a dialkoxy-substituted phenyl ring connected via an amide linker to another cyclic moiety.

Key SAR insights for PDE4 inhibition are often centered on Roflumilast and related compounds:

Dialkoxyphenyl Group : This group is a critical scaffold for many PDE4B and PDE4D inhibitors. mdpi.com In Roflumilast, the 4-(difluoromethoxy) group and the adjacent 3-(cyclopropylmethoxy) group on the benzamide (B126) ring are reported to interact with hydrophobic pockets within the PDE4 active site. nih.govmdpi.com The dialkoxyphenyl moiety is positioned between a hydrophobic clamp formed by key amino acid residues like Phe446 and Ile410 in PDE4B. mdpi.com

4-Difluoromethoxy Group : This specific group binds within a region of the active site known as the Q1 pocket. mdpi.com The fluorine atoms and the oxygen atom of this group can form interactions with nearby residues such as Asn395 and Gln443 in PDE4B. mdpi.com

3-Alkoxy Group : The substituent at the 3-position, such as the cyclopropylmethoxy group in Roflumilast, is located at the Q2 pocket and is stabilized by hydrophobic residues. mdpi.comnih.gov The nature of this group is a key determinant of potency and selectivity.

SAR studies have also highlighted that the introduction of additional electron-withdrawing groups can be beneficial for both affinity and activity against PDE4. nih.gov

A primary goal in designing this compound analogues is to achieve selectivity for specific PDE4 subtypes (A, B, C, and D) to maximize therapeutic efficacy while minimizing adverse effects. nih.gov The anti-inflammatory effects of PDE4 inhibitors are thought to be mediated primarily through the inhibition of PDE4B, whereas side effects like emesis are linked to the inhibition of PDE4D. researchgate.net

Design principles for achieving selectivity include:

Targeting Isoform-Specific Pockets : The active sites of PDE4 isoforms are highly conserved, making the design of subtype-selective inhibitors challenging. researchgate.net However, subtle differences can be exploited. For example, structural studies have identified a water-containing subpocket that appears to be unique to the PDE4 family, which can be valuable for designing selective inhibitors. nih.gov

Exploiting Conformational Differences : PDE4 enzymes exist in various conformational states influenced by post-translational modifications and protein-protein interactions. researchgate.net Designing molecules that selectively bind to a specific conformation of a particular isoform is a sophisticated strategy to improve the safety profile.

Focus on PDE4B/D Selectivity : Roflumilast demonstrates selectivity, primarily inhibiting PDE4B and PDE4D with significantly higher potency than for PDE4A and PDE4C. mdpi.com This profile is a key design principle, as PDE4B and PDE4D levels are often upregulated in inflammatory conditions like chronic obstructive pulmonary disease (COPD). nih.gov The development of next-generation inhibitors often focuses on further refining this selectivity, particularly enhancing the ratio of PDE4B to PDE4D inhibition.

To improve upon lead compounds, medicinal chemistry programs have employed bioisosteric replacements and scaffold modifications. For derivatives of this compound, this has involved altering various parts of the molecule.

Modifications of the 3-Alkoxy Group : Structural modifications of Roflumilast have been attempted by replacing the cyclopropylmethyl group with other functionalities to explore the impact on activity and pharmacokinetics. nih.gov

Scaffold Hybridization : A notable example of scaffold modification is the development of Piclamilast. This compound was designed through the structural hybridization of Roflumilast and an earlier PDE4 inhibitor, Rolipram. mdpi.com This strategy resulted in a molecule with exceptionally high inhibitory activity on PDE4B and PDE4D. mdpi.com

Amide Linker Modification : The amide linker connecting the dichloropyridine and the catechol-ether residue has been a target for modification, although such changes have not always resulted in compounds suitable for medical use. nih.gov

Elucidation of Molecular Target Interactions and Mechanisms

Derivatives of this compound exert their biological effects primarily through the inhibition of phosphodiesterase 4 (PDE4). nih.gov PDE4 is a family of enzymes that specifically catalyzes the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in numerous physiological processes. mdpi.comsemanticscholar.org

The mechanism of action involves the following steps:

PDE4 Inhibition : The benzamide derivative binds to the active site of the PDE4 enzyme. mdpi.com

cAMP Accumulation : By inhibiting PDE4, the degradation of cAMP is prevented, leading to an increase in its intracellular concentration. mdpi.comnih.gov

Downstream Signaling : Elevated cAMP levels activate downstream signaling pathways, such as those involving protein kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). avancesenfibrosispulmonar.com

Anti-inflammatory Effects : This cascade ultimately results in a broad spectrum of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production and the modulation of inflammatory cell function. mdpi.comnih.gov

The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 25 different isoforms through alternative splicing. nih.gov These isoforms have distinct tissue distributions and regulatory properties. nih.gov The anti-inflammatory actions of PDE4 inhibitors are largely attributed to the inhibition of PDE4B and PDE4D, which are prominently expressed in immune and inflammatory cells. researchgate.net

The potency of this compound derivatives is quantified through enzyme kinetic studies, which determine their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the target enzymes. These values are critical for comparing the activity of different compounds and assessing their isoform selectivity.

Roflumilast, a benchmark compound from this class, is a potent PDE4 inhibitor with nanomolar activity and shows selectivity for the B and D isoforms of the enzyme. mdpi.comrndsystems.com

| Compound | PDE4B (nM) | PDE4D (nM) | Reference |

|---|---|---|---|

| Roflumilast | 0.84 | 0.68 | mdpi.comnih.gov |

| Piclamilast | 0.041 | 0.021 | mdpi.com |

Data presented as IC50 values, where a lower value indicates higher inhibitory potency.

The potent, low-nanomolar to picomolar inhibition of PDE4B and PDE4D isoforms is a hallmark of the advanced analogues developed from the this compound scaffold.

Investigation of Phosphodiesterase 4 (PDE4) Inhibition and Isoform Specificity

Binding Site Characterization through Mutagenesis and Crystallography

The primary biological target for many this compound derivatives, such as Roflumilast, is phosphodiesterase 4 (PDE4), an enzyme crucial for the hydrolysis of cyclic adenosine monophosphate (cAMP). mdpi.com The characterization of the binding site of these inhibitors within the PDE4 enzyme has been elucidated through X-ray crystallography.

Crystal structures of the catalytic domain of PDE4 in complex with Roflumilast have provided atomic-level insights into its binding mode. rcsb.orgnih.gov Roflumilast binds within the deep active site of the enzyme, a pocket that is also responsible for binding the natural substrate, cAMP. The binding is characterized by a series of non-covalent interactions with specific amino acid residues.

The difluoromethoxy group of the benzamide core is crucial for its interaction within the active site. The cyclopropylmethoxy and difluoromethoxy groups are reported to interact with two hydrophobic pockets in the PDE4 active site, designated as Q1 and Q2. mdpi.com This is similar to the binding mode of the prototypical PDE4 inhibitor, rolipram. mdpi.com Furthermore, hydrogen bonds are formed between the inhibitor and a conserved glutamine residue, which is critical for the recognition of the adenine (B156593) moiety of cAMP. mdpi.com

While specific mutagenesis studies focusing solely on elucidating the Roflumilast binding site are not extensively detailed in the reviewed literature, the available crystallographic data provides a clear picture of the key interacting residues. rcsb.org These structural studies are fundamental for the rational design of new and more selective PDE4 inhibitors.

| Interaction Type | Interacting Moiety of Roflumilast | Interacting Component of PDE4 |

|---|---|---|

| Hydrophobic Interaction | Cyclopropylmethoxy group | Hydrophobic pocket Q1 |

| Hydrophobic Interaction | Difluoromethoxy group | Hydrophobic pocket Q2 |

| Hydrogen Bond | Benzamide moiety | Conserved Glutamine residue |

Allosteric Regulation and Conformational Changes upon Binding

The binding of inhibitors to the active site of PDE4 can induce significant conformational changes that affect the enzyme's catalytic activity. Crystallographic studies have revealed that the regulatory domain of PDE4 can close across the active site upon inhibitor binding, which is a key aspect of its regulation. rcsb.org This suggests that the binding of this compound derivatives is not a simple lock-and-key mechanism but involves a dynamic interplay between the ligand and the protein.

Exploration of Other Potential Biological Targets (e.g., Coagulation Factor XIIa)

Beyond PDE4, derivatives of this compound have been investigated for their effects on other biological targets. A notable example is the inhibition of activated Coagulation Factor XII (FXIIa). nih.gov FXIIa is a serine protease that plays a role in the intrinsic pathway of blood coagulation and has been identified as a therapeutic target for thrombotic disorders. nih.govnih.gov

In vitro studies have demonstrated that Roflumilast can significantly inhibit the activity of FXIIa in a dose-dependent manner. nih.gov This inhibitory effect appears to be specific, as Roflumilast did not significantly affect other related proteases in the coagulation cascade, such as plasma kallikrein or activated factor XI. nih.gov In silico molecular docking studies have suggested that Roflumilast can bind to the active site of FXIIa. researchgate.net This novel activity suggests that this compound derivatives could have multifunctional therapeutic potential, acting as both anti-inflammatory and anticoagulant agents.

Protein-Ligand Interaction Profiling and Specificity Determination

The specificity of this compound derivatives is a critical factor for their therapeutic efficacy and safety profile. Roflumilast, for instance, is a highly selective inhibitor of the PDE4 enzyme family. nih.govtocris.com It shows more than 1000-fold selectivity for PDE4 over other PDE families such as PDE1, PDE2, PDE3, and PDE5. nih.gov

Within the PDE4 family, which comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), Roflumilast exhibits some subtype preference. mdpi.com It is a potent inhibitor of PDE4B and PDE4D, with IC50 values in the sub-nanomolar range, while being slightly less potent against PDE4A and PDE4C. mdpi.com This subtype selectivity is thought to contribute to its therapeutic window, as different PDE4 subtypes are associated with different physiological and pathological processes. mdpi.comnih.gov

The detailed protein-ligand interactions can be analyzed using computational tools like the Protein-Ligand Interaction Profiler (PLIP). biorxiv.orgvolkamerlab.orgbio.tools This tool can identify and visualize the non-covalent interactions between a ligand and its protein target, such as hydrogen bonds, hydrophobic contacts, and π-stacking. volkamerlab.orgbio.tools The interaction profile of Roflumilast with PDE4, as revealed by crystallography and computational analysis, confirms the importance of the difluoromethoxy and cyclopropylmethoxy groups in achieving high-affinity binding. mdpi.com

Cellular and Subcellular Mechanistic Investigations

Modulation of Intracellular Cyclic Nucleotide Pathways (e.g., cAMP accumulation)

The primary mechanism of action of this compound derivatives like Roflumilast is the inhibition of PDE4, which leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). mdpi.comnih.govresearchgate.net cAMP is a ubiquitous second messenger that regulates a wide range of cellular processes, including inflammation, cell growth, and differentiation. mdpi.comnih.gov

By preventing the degradation of cAMP, these compounds effectively amplify the signaling of various G-protein coupled receptors that activate adenylyl cyclase. nih.gov Studies in various cell types, including human primary cortical neurons and airway epithelial cells, have demonstrated that treatment with Roflumilast leads to a significant accumulation of intracellular cAMP. nih.govresearchgate.net This elevation in cAMP levels activates downstream effectors such as protein kinase A (PKA) and exchange protein activated by cAMP (Epac), which in turn phosphorylate a variety of target proteins, leading to the observed anti-inflammatory effects. nih.govresearchgate.net

Impact on Inflammatory Signaling Cascades and Mediator Production (e.g., TNF-α)

The accumulation of intracellular cAMP triggered by this compound derivatives has profound effects on inflammatory signaling cascades. One of the key consequences is the suppression of pro-inflammatory mediator production. mdpi.comnih.gov

Numerous studies have shown that Roflumilast and its active metabolite, Roflumilast N-oxide, can potently inhibit the release of tumor necrosis factor-alpha (TNF-α) from various inflammatory cells. nih.govnih.govwikigenes.org For example, in human lung macrophages stimulated with lipopolysaccharide (LPS), Roflumilast concentration-dependently reduced the release of TNF-α. nih.govnih.gov Similar inhibitory effects on TNF-α production have been observed in human lung parenchymal explants and in ex vivo studies with whole blood from patients. wikigenes.orgsemanticscholar.org

Beyond TNF-α, these compounds also inhibit the production of a range of other inflammatory mediators, including various chemokines such as CCL2, CCL3, CCL4, and CXCL10. nih.govsemanticscholar.org The suppression of these inflammatory molecules is a direct consequence of the elevated cAMP levels, which can interfere with the activity of key pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB). mdpi.com This broad anti-inflammatory profile underscores the therapeutic potential of this compound derivatives in a variety of inflammatory diseases. frontiersin.org

| Inflammatory Mediator | Effect of Roflumilast | Cell/Tissue Type |

|---|---|---|

| TNF-α | Inhibition nih.govnih.govwikigenes.orgsemanticscholar.org | Human lung macrophages, human lung parenchyma, whole blood |

| CCL2, CCL3, CCL4 | Inhibition nih.govsemanticscholar.org | Human lung macrophages, human lung parenchyma |

| CXCL10 | Inhibition nih.govsemanticscholar.org | Human lung macrophages, human lung parenchyma |

Table of Mentioned Compounds

| Compound Name | Chemical Name | Role/Target |

|---|---|---|

| Roflumilast | 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | PDE4 inhibitor |

| Roflumilast N-oxide | 4-((3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl)amino)-3,5-dichloropyridine 1-oxide | Active metabolite of Roflumilast |

| Cilomilast | cis-4-Cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)cyclohexane-1-carboxylic acid | PDE4 inhibitor |

| Rolipram | 4-(3-(Cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one | PDE4 inhibitor |

| Apremilast | N-(2-((1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide | PDE4 inhibitor |

| Crisaborole | 4-((1-hydroxy-1,3-dihydrobenzo[c] mdpi.comnih.govoxaborol-5-yl)oxy)benzonitrile | PDE4 inhibitor |

| Ibudilast | 1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one | PDE inhibitor |

Effects on Cellular Proliferation and Differentiation Pathways

Derivatives of this compound have been investigated for their effects on cellular proliferation, particularly in the context of cancer research. Certain difluoro-dioxolo-benzoimidazole derivatives, which incorporate the benzamide structure, have demonstrated potent inhibitory effects on cancer cell proliferation. These compounds have been identified as specific inhibitors of casein kinase 1 (CK1) isoforms δ and ε. nih.gov The deregulation of CK1 activity is implicated in the development of various cancers, making it a key target for therapeutic intervention. nih.gov

The modification of a previously identified benzimidazole-derived CK1δ/ε-specific inhibitor to difluoro-dioxolo-benzoimidazole derivatives resulted in compounds with significantly increased growth inhibitory activity across a panel of different tumor cell lines. nih.gov These effects were confirmed through analyses of cell viability and cell cycle distribution. nih.gov The designed compounds exhibited high selectivity for CK1δ, contributing to their potent anti-proliferative effects. nih.gov This line of research highlights a key mechanism through which this compound derivatives can impact cellular proliferation pathways by targeting specific protein kinases involved in cell cycle regulation.

In another class of benzamide derivatives, modifications targeting the bacterial cell division protein FtsZ have shown effects on microbial cell proliferation. While not mammalian cells, this demonstrates the potential for the benzamide scaffold to be tailored to inhibit critical proteins in proliferative processes. mdpi.com

Below is a summary of the inhibitory activities of selected difluoro-dioxolo-benzoimidazol-benzamide derivatives on cancer cell lines.

| Compound ID | Target Kinase | Effect on Cancer Cells |

| Derivative 1 | CK1δ/ε | Increased growth inhibitory activity |

| Derivative 2 | CK1δ/ε | Nanomolar inhibitory activity on cancer cell proliferation |

Investigations into Neuroinflammation and Neuroplasticity Mechanisms

The this compound moiety is a key structural component of compounds investigated for their anti-inflammatory properties, particularly in the context of neuroinflammation. Roflumilast, which contains this chemical feature, is a selective phosphodiesterase 4 (PDE4) inhibitor. Studies have demonstrated its potential in mitigating neuroinflammatory processes. nih.govnih.gov

In models of lipopolysaccharide (LPS)-induced neuroinflammation, roflumilast has been shown to reduce the production of key inflammatory mediators. In BV-2 microglial cells, it decreased the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting the phosphorylation of NF-κB. nih.gov Furthermore, in animal models, administration of roflumilast resulted in significantly lower levels of TNF-α, interleukin-1β (IL-1β), and IL-6 in both plasma and brain tissues. nih.gov These findings suggest that derivatives of this compound can exert anti-neuroinflammatory effects by modulating critical signaling pathways involved in the inflammatory cascade.

The development of novel amide derivatives targeting the immunoproteasome represents another avenue through which compounds related to this chemical class can blunt neuroinflammation. mdpi.com By inhibiting the β5 subunit of the immunoproteasome, these compounds have demonstrated a significant reduction in oxidative stress and the inflammatory cascade triggered by TNF-α in differentiated SH-SY5Y and microglial cells. mdpi.com The mechanism involves halting IκB-α phosphorylation, which leads to the inhibition of NF-κB and a subsequent reduction in the expression of downstream targets like IL-1β and IL-6. mdpi.com

While direct investigations into the effects of this compound derivatives on neuroplasticity are limited, the modulation of neuroinflammation is closely linked to neuroplasticity. Chronic neuroinflammation is known to be detrimental to synaptic plasticity and neuronal function. By reducing the inflammatory environment in the brain, these compounds may indirectly support healthier neuroplasticity mechanisms.

In Vitro Metabolic Stability and Biotransformation Studies

Metabolic Stability Profiling and Metabolite Identification (e.g., Cytochrome P450 mediated biotransformation)

The metabolic stability of derivatives containing the this compound scaffold is a critical aspect of their development as therapeutic agents. The difluoromethoxy group itself is often incorporated into drug candidates to enhance metabolic stability by blocking potential sites of metabolism. researchgate.net

Studies on roflumilast analogs have provided insights into the metabolic fate of compounds containing the this compound moiety. In vitro metabolic stability assays using liver microsomes are employed to determine key parameters such as the half-life (t½) and intrinsic clearance (CLint). nih.govnih.gov For instance, a study on roflumilast analogs identified compounds with significantly improved metabolic stability compared to the parent drug. One such analog, a 2-mercaptobenzothiazol-6-yl derivative, displayed an in vitro half-life of 247.55 minutes, a substantial increase from roflumilast's 12.29 minutes. nih.gov This improved stability was also reflected in a lower in vitro clearance rate of 5.67 mL/min/kg. nih.gov

The biotransformation of these derivatives often involves Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. Metabolite identification studies using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have revealed common metabolic pathways. For roflumilast analogs, hydroxylation was a noted metabolic route for some derivatives, while others underwent cleavage of substituent groups. nih.gov The prevention of reactive metabolite formation is a key goal in optimizing these structures to improve safety and stability. researchgate.net

The table below summarizes the in vitro metabolic stability data for selected roflumilast analogs.

| Compound | In Vitro Half-life (t½) (minutes) | In Vitro Clearance (CLint) (mL/min/kg) |

| Roflumilast | 12.29 | Not Reported |

| 2-mercaptobenzothiazol-6-yl analog | 247.55 | 5.67 |

Plasma Protein Binding Characteristics and Implications for Molecular Activity

The extent to which a compound binds to plasma proteins is a crucial pharmacokinetic parameter that influences its distribution, availability to target tissues, and ultimately its biological activity. The unbound fraction of a drug is generally considered to be the pharmacologically active portion.